![molecular formula C15H17ClN2O3 B281915 Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate, commonly known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
CP-122,288 acts as a dopamine D3 receptor antagonist, which means that it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in dopamine signaling, which can have various effects on the brain and body, depending on the specific receptors that are affected.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have various biochemical and physiological effects, including a decrease in dopamine release in the brain, a decrease in locomotor activity, and an increase in food intake. It has also been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CP-122,288 in lab experiments is its specificity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is its potential for off-target effects, as it may also bind to other receptors in the brain.
Future Directions
There are several potential future directions for research on CP-122,288, including its potential as a treatment for drug addiction and other psychiatric disorders, its role in the regulation of food intake and energy metabolism, and its potential as a therapeutic agent for Parkinson's disease. Further studies are needed to fully understand the mechanisms underlying its effects and to develop more effective and specific treatments based on its properties.
Conclusion:
In conclusion, CP-122,288 is a chemical compound that has been extensively studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there is still much to be learned about this compound, its potential as a therapeutic agent for various disorders makes it an important area of research for the future.
Synthesis Methods
The synthesis of CP-122,288 involves the reaction of 3-chlorophenylpiperazine with ethyl acetoacetate in the presence of a base. The resulting compound is then treated with methyl iodide to yield the final product, methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential in various scientific research applications, including its role as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. It has also been studied for its potential in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
properties
Molecular Formula |
C15H17ClN2O3 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
methyl (E)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H17ClN2O3/c1-21-15(20)6-5-14(19)18-9-7-17(8-10-18)13-4-2-3-12(16)11-13/h2-6,11H,7-10H2,1H3/b6-5+ |
InChI Key |
UAOQKOYDWIFHSF-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



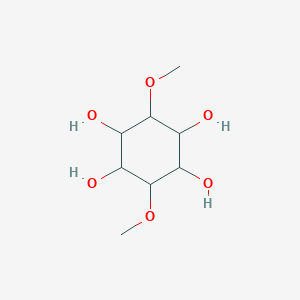
![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
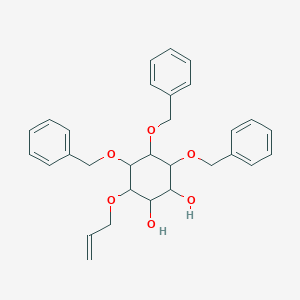
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)
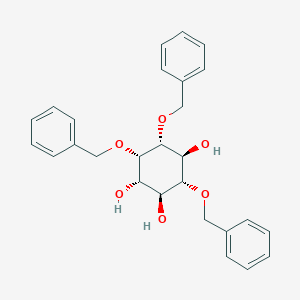

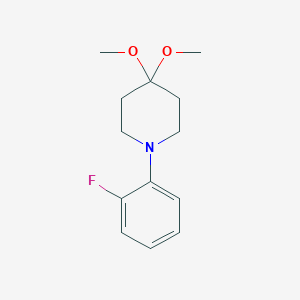
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)
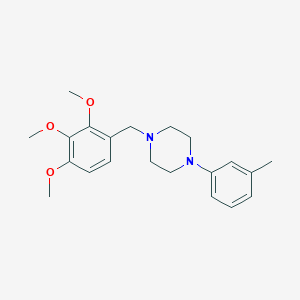

![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)